molecular formula C10H8BrNO2 B1528718 [3-(2-Bromo-phenyl)-isoxazol-5-YL]-methanol CAS No. 885273-13-2

[3-(2-Bromo-phenyl)-isoxazol-5-YL]-methanol

Cat. No. B1528718
M. Wt: 254.08 g/mol
InChI Key: OTMMBUUOGZBVOB-UHFFFAOYSA-N
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Description

“[3-(2-Bromo-phenyl)-isoxazol-5-YL]-methanol” is a chemical compound with the molecular formula C10H8BrNO2 . It is a product offered by BOC Sciences .

Scientific Research Applications

Chemical Synthesis and Photoreactivity

  • Methanol is frequently used as a solvent in the synthesis and photolysis of complex organic compounds. For example, photolysis of certain phenyl derivatives in methanol can lead to unique product formation, highlighting methanol's role in facilitating specific chemical transformations (Prager & Smith, 1994).

Catalysis and Organic Transformations

  • Methanol serves as a C1 synthon and hydrogen source in catalytic N-methylation of amines and transfer hydrogenation of nitroarenes, utilizing inexpensive catalysts. This underscores the utility of methanol in green chemistry and organic synthesis, potentially relevant for modifying or synthesizing bromo-phenyl isoxazole derivatives (Sarki et al., 2021).

Physicochemical Studies

  • Studies on the interactions between methanol and other compounds, such as ionic liquids, offer insights into the physicochemical properties of methanol mixtures. This is crucial for understanding solvation phenomena and molecular interactions in solutions involving isoxazol derivatives (Belić et al., 2017).

Magnetic Properties in Coordination Chemistry

  • Methanol's role in synthesizing coordination polymers with unique magnetic properties illustrates its importance in materials science. For instance, methanol and ethanol molecules are involved in the construction of coordination polymers showing long-range magnetic ordering and single-chain magnet behaviors (Liu, Zhang, & Zhu, 2009).

Safety And Hazards

The safety data sheet for a similar compound, “2-(3-Bromo-phenyl)-oxazole”, advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Isoxazoles, the class of compounds to which “[3-(2-Bromo-phenyl)-isoxazol-5-YL]-methanol” belongs, are commonly found in many commercially available drugs . They are significant in the field of drug discovery, and there is a continuous effort to develop new eco-friendly synthetic strategies . The future directions in this field may involve the development of more efficient and environmentally friendly synthetic routes for isoxazoles .

properties

IUPAC Name

[3-(2-bromophenyl)-1,2-oxazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c11-9-4-2-1-3-8(9)10-5-7(6-13)14-12-10/h1-5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMMBUUOGZBVOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(2-Bromo-phenyl)-isoxazol-5-YL]-methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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